

Hexapeptide-11: A Technical Guide to its Sequence, Mechanism, and Experimental Analysis

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Compound of Interest

Compound Name: Hexapeptide-11

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexapeptide-11 is a synthetic, bioactive peptide with a growing presence in dermatological research and advanced skincare formulations. Originally isolated from yeast extracts, specifically *Saccharomyces cerevisiae*, it is now primarily produced through solid-phase peptide synthesis to ensure high purity.[1][2][3] This peptide is recognized for its multi-faceted role in modulating cellular health, particularly in the context of skin aging, by influencing fundamental biological pathways related to protein homeostasis, antioxidant defense, and extracellular matrix integrity.[1][4]

The unique amino acid sequence of **Hexapeptide-11** is Phenylalanine-Valine-Alanine-Proline-Phenylalanine-Proline (Phe-Val-Ala-Pro-Phe-Pro), often abbreviated as FVAPFP.[2][3][5][6] This specific sequence has been identified in various natural proteins, including stress-related proteins like hsp70, suggesting its intrinsic role in cellular protection and repair mechanisms.[2][3]

Core Mechanisms of Action

Hexapeptide-11 exerts its biological effects by interacting with multiple key cellular pathways. Its primary mechanisms revolve around enhancing the skin's resilience to stress and aging by

modulating gene expression related to the extracellular matrix (ECM), cellular detoxification, and protein quality control.

1. Modulation of the Proteostasis Network: **Hexapeptide-11** is a novel modulator of the proteostasis network, which is crucial for maintaining cellular health by regulating the synthesis, folding, and degradation of proteins.^[1] The peptide has been shown to upregulate genes associated with:

- The Proteasome: It increases the expression of genes for proteasome subunits (e.g., $\alpha 7$, $\beta 1$, $\beta 2$, $\beta 5$), enhancing the cell's ability to degrade damaged or misfolded proteins.^{[3][7]}
- Autophagy: It stimulates genes involved in autophagy (e.g., *becn1*, *sqstm1*), a cellular recycling process that removes dysfunctional components.^{[7][8]}
- Molecular Chaperones: It boosts the expression of heat shock proteins (e.g., *hsp27*, *hsp70*, *hsp90*) that assist in correct protein folding and prevent aggregation.^[7]

2. Activation of Antioxidant Responses: The peptide demonstrates significant protective effects against oxidative stress, a primary driver of cellular aging.^[3] It enhances the cellular antioxidant defense system by:

- Upregulating Nrf2 Pathway: **Hexapeptide-11** increases the expression and promotes the nuclear accumulation of Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response.^{[1][3][9]}
- Boosting Antioxidant Genes: It stimulates the expression of Nrf2 downstream targets, including *NQO1* and *TXNRD1*, which are critical antioxidant enzymes.^{[1][7]}

3. Influence on Extracellular Matrix (ECM) and Skin Structure: **Hexapeptide-11** plays a vital role in maintaining the structural integrity and firmness of the skin.

- Collagen and Elastin Synthesis: It stimulates fibroblast activity, increasing the production of collagen and elastin, which are essential for skin firmness and elasticity.^{[5][10][11]}
- Hyaluronic Acid Synthesis: It upregulates Hyaluronic Acid Synthase 2 (*HAS2*) while downregulating the degrading enzyme Hyaluronidase 2 (*HYAL2*), leading to improved skin hydration.^{[1][4][7]}

- **MMP Activation:** It has been found to activate matrix metalloproteinases (MMP-2 and MMP-9), which are involved in the remodeling of the extracellular matrix, a process that can be beneficial for tissue repair.[\[1\]](#)[\[3\]](#)

4. **Regulation of Cellular Senescence:** By mitigating oxidative stress, **Hexapeptide-11** can delay premature cellular senescence. Studies have shown that it protects human fibroblasts from hydrogen peroxide-induced senescence, suppressing the upregulation of key senescence markers like p53 and p21.[\[3\]](#)[\[7\]](#)[\[8\]](#)

5. **Androgen Receptor Upregulation:** Gene microarray studies on human dermal fibroblasts indicate that **Hexapeptide-11** can upregulate the Androgen Receptor (AR) gene. This suggests the peptide may influence biochemical pathways related to hair growth, potentially promoting the transition of vellus hair to mature terminal hair.[\[5\]](#)

Quantitative Data Summary

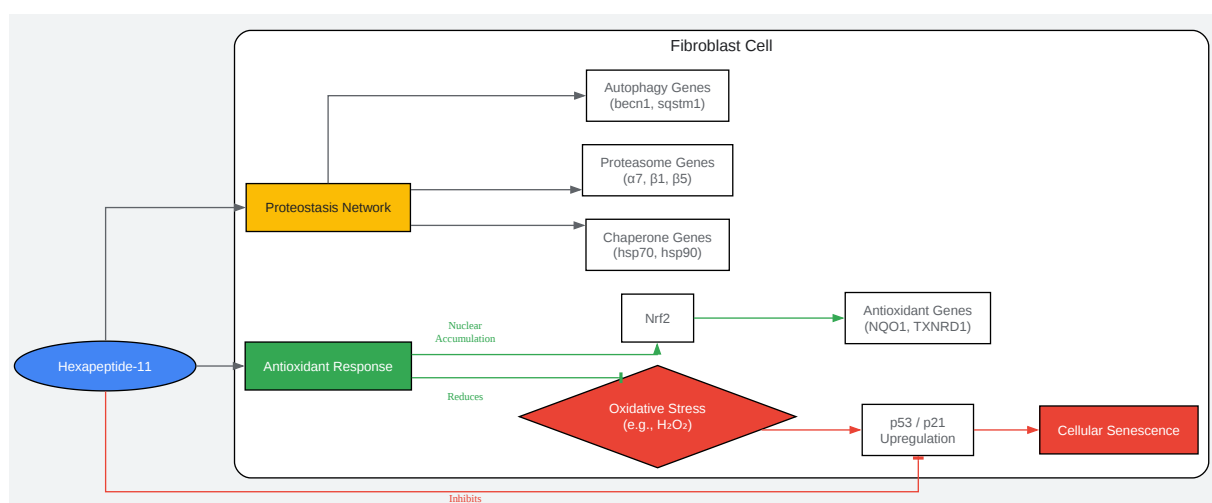
The following table summarizes key quantitative findings from in vitro and in vivo studies on **Hexapeptide-11**.

Parameter Measured	Cell/Tissue Model	Treatment	Result	Reference
Gene Expression (Proteostasis & Antioxidant)	Human Fibroblasts (IMR90, BJs)	2-5% (v/v) Hexapeptide-11 for 24-96h	Dose- and time-dependent upregulation of genes for proteasome subunits, autophagy, chaperones (hsp70), and antioxidant responses (Nrf2, NQO1).	[7][9]
Cellular Senescence	Human Fibroblasts (IMR90)	5% (v/v) Hexapeptide-11 + 300 μ M H ₂ O ₂ for 144h	Significant protection against H ₂ O ₂ -mediated premature senescence; suppressed the upregulation of p53 and p21.	[3][7][8]
MMP Activity	Human Fibroblasts (IMR90)	1-5% (v/v) Hexapeptide-11 for 24h	Dose-dependent activation of the enzymatic activity of MMP-2 and MMP-9.	[7][9]
Skin Elasticity (in vivo)	Human Volunteers (n=25)	Topical preparation with 2.8% (v/v) Hexapeptide-11 for 4 weeks	Significant improvement in the initial elastic response of the skin (Ue parameter).	[3][8][9]

Cell Migration	Human Fibroblasts (IMR90)	1-5% (v/v) Hexapeptide-11 for 24-72h	Inhibition of cell migration activity. [7] [9]
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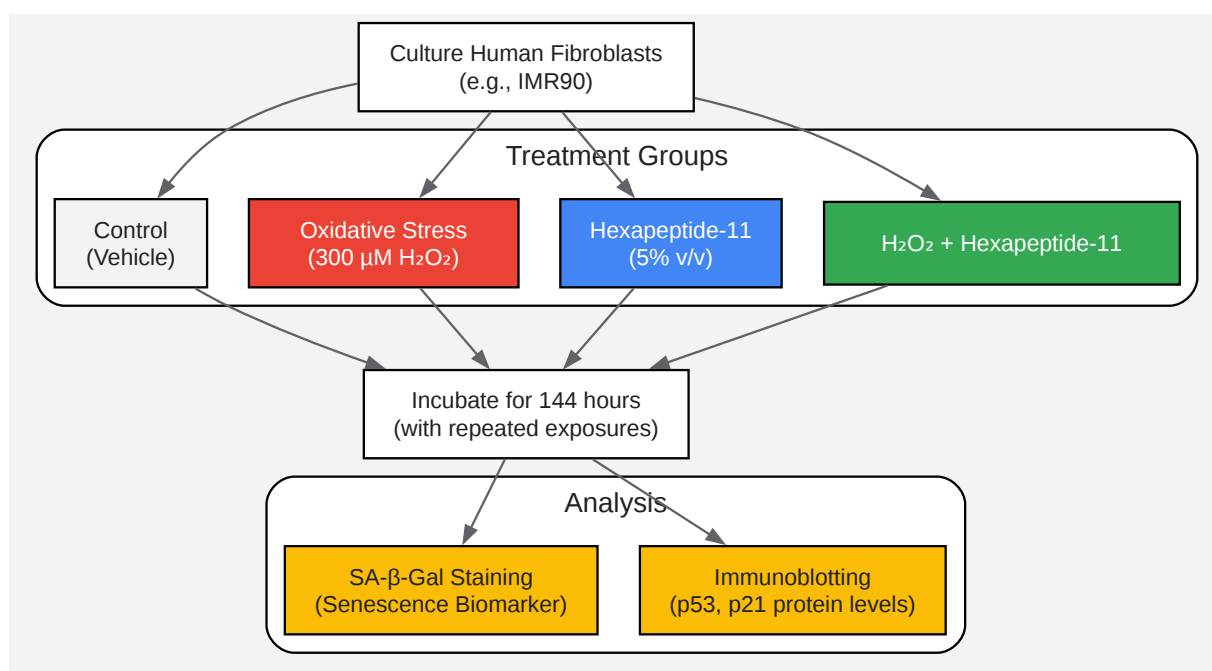
Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the key molecular pathways influenced by **Hexapeptide-11** and a typical experimental workflow for studying its effects on cellular senescence.



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Caption: Molecular pathways modulated by **Hexapeptide-11**.



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Caption: Workflow for assessing anti-senescence effects.

Experimental Protocols

The following are summaries of methodologies used in key studies investigating the bioactivity of **Hexapeptide-11**.

Solid-Phase Peptide Synthesis (SPPS)

Hexapeptide-11 (Phe-Val-Ala-Pro-Phe-Pro) is synthesized using a standard SPPS framework.

- **Resin and Amino Acid Protection:** The synthesis typically begins by anchoring the C-terminal amino acid (Proline) to a solid support resin, such as Rink amide resin. The N-terminus of each amino acid is protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[\[1\]](#)
- **Deprotection and Coupling:** The Fmoc group is removed using a solution of 20% piperidine in dimethylformamide (DMF). The next Fmoc-protected amino acid is then activated by coupling agents like HBTU or DIC in the presence of HOBT and is coupled to the newly freed amine group on the resin-bound peptide chain.[\[1\]](#)
- **Iteration:** This cycle of deprotection and coupling is repeated sequentially for each amino acid in the chain (Phe, Phe, Pro, Ala, Val).
- **Cleavage and Purification:** Once the sequence is complete, the peptide is cleaved from the resin, and protecting groups are removed. The crude peptide is then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

Cell Culture and Induction of Premature Senescence

- **Cell Lines:** Normal human diploid fibroblasts, such as IMR-90 (lung) or BJ (foreskin) fibroblasts, are commonly used.[\[3\]](#)[\[7\]](#)
- **Culture Conditions:** Cells are cultured in standard medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO₂.
- **Induction of Senescence:** To induce stress-induced premature senescence (SIPS), sub-confluent cell cultures are exposed to a sub-lethal concentration of hydrogen peroxide (e.g., 300 µM H₂O₂) for a defined period (e.g., 2 hours). This treatment is often repeated multiple times over several days.[\[3\]](#)[\[9\]](#)

- Peptide Treatment: **Hexapeptide-11**, typically from a concentrated stock solution, is added to the culture medium at various concentrations (e.g., 1-5% v/v) either alone or in combination with the H₂O₂ treatment.[\[7\]](#)[\[9\]](#)

Senescence-Associated β -Galactosidase (SA- β -Gal) Staining

This assay is a widely used biomarker for senescent cells.

- Fixation: After treatment, cells are washed with PBS and fixed with a formaldehyde/glutaraldehyde solution.
- Staining: Cells are incubated overnight at 37°C (without CO₂) in a staining solution containing X-Gal (5-bromo-4-chloro-3-indolyl- β -D-galactopyranoside), potassium ferrocyanide, potassium ferricyanide, and other reagents at pH 6.0.[\[9\]](#)
- Analysis: Senescent cells develop a characteristic blue color and are quantified by counting the percentage of blue-stained cells under a light microscope.[\[3\]](#)[\[8\]](#)

Quantitative Real-Time PCR (Q-PCR)

This protocol is used to quantify changes in gene expression.

- RNA Extraction: Total RNA is isolated from treated and control cell lysates using a reagent like TRI Reagent®. The quantity and purity of the RNA are assessed via spectrophotometry.[\[3\]](#)[\[9\]](#)
- cDNA Synthesis: One microgram of total RNA is reverse-transcribed into complementary DNA (cDNA) using a first-strand cDNA synthesis kit.[\[3\]](#)[\[9\]](#)
- Real-Time PCR: The qPCR is performed using a SYBR Green-based master mix with specific primers designed for the target genes (e.g., NFE2L2 for Nrf2, HSPA1A for hsp70, PSMB5 for β 5) and a reference gene (e.g., ACTB for β -actin). The reaction is run on a real-time PCR system.[\[9\]](#)
- Data Analysis: Relative gene expression is calculated using the comparative Ct ($\Delta\Delta$ Ct) method.

In Vivo Skin Elasticity Assessment

- Study Design: A cohort of human volunteers (e.g., n=25) participates in a placebo-controlled study over a set period (e.g., 4 weeks).[3][8]
- Product Application: Volunteers apply a formulation containing a specific concentration of **Hexapeptide-11** (e.g., 2.8% v/v) to a designated skin area (e.g., crow's feet, cheeks), with a placebo formulation applied to a contralateral site.[9]
- Measurement: Skin biomechanical properties are measured at baseline and at the end of the study using a cutometer. This device applies negative pressure to the skin and measures its ability to distend and retract.
- Parameters: Key parameters include Ue (immediate distension/initial elastic response) and Uf (final distension/total deformation). An increase in elasticity is typically reflected by a significant improvement in the Ue parameter.[3][8]

Conclusion

Hexapeptide-11 is a well-defined peptide with a compelling range of biological activities relevant to skin health and aging. Its ability to modulate the proteostasis network, enhance antioxidant defenses, and support the extracellular matrix provides a strong scientific basis for its use in anti-aging and skin-rejuvenating applications. For researchers and drug development professionals, **Hexapeptide-11** serves as a valuable molecular tool for studying cellular resilience and as a promising candidate for therapeutic and cosmeceutical development aimed at combating the molecular hallmarks of aging. The detailed protocols and quantitative data available provide a solid foundation for further investigation into its full therapeutic potential.

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